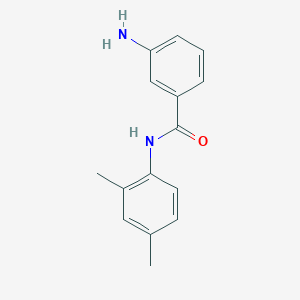

3-amino-N-(2,4-dimethylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

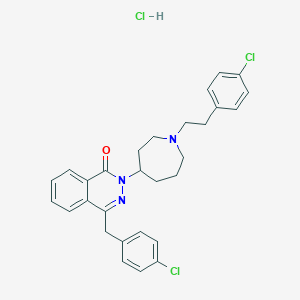

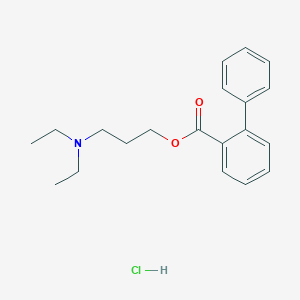

“3-amino-N-(2,4-dimethylphenyl)benzamide” is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 . This compound is a solid at room temperature .

Synthesis Analysis

The synthesis of “3-amino-N-(2,4-dimethylphenyl)benzamide” can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the coexistence of parallel by-products and serial by-products . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .Molecular Structure Analysis

The InChI code for “3-amino-N-(2,4-dimethylphenyl)benzamide” is 1S/C15H16N2O/c1-10-6-7-14 (11 (2)8-10)17-15 (18)12-4-3-5-13 (16)9-12/h3-9H,16H2,1-2H3, (H,17,18) .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “3-amino-N-(2,4-dimethylphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .Physical And Chemical Properties Analysis

“3-amino-N-(2,4-dimethylphenyl)benzamide” is a solid at room temperature . It has a molecular weight of 240.3 .Scientific Research Applications

Building Blocks for Drug Candidates

“3-amino-N-(2,4-dimethylphenyl)benzamide” is a crucial building block for many drug candidates . It’s used in the synthesis of various pharmaceutical compounds, contributing to the development of new medications.

Continuous Synthesis in Microflow Systems

This compound has been synthesized in a continuous flow microreactor system . The system was developed to determine intrinsic reaction kinetics parameters, which are essential for understanding the reaction process and optimizing the conditions for large-scale production.

Kinetics Study

The compound is used in kinetics studies . By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results.

Synthesis of Ion-Associate Complexes

The compound has been used in the synthesis of ion-associate complexes . These complexes are synthesized by reacting sodium tetraphenyl borate with the compound, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction.

Antibacterial Activity

The ion-associate complex of the compound has been examined for antibacterial activity . The results revealed that the complex has good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231.

Computational Study

The compound is used in computational studies . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets.

Safety and Hazards

properties

IUPAC Name |

3-amino-N-(2,4-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOKLERLHHRXPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546048 |

Source

|

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102630-87-5 |

Source

|

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102630-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)

![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)

![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)